Cas no 29913-84-6 (S-Methyl-D-penicillamine)

S-Methyl-D-penicillamine 化学的及び物理的性質
名前と識別子
-
- D-Valine,3-(methylthio)-
- S-Methyl-D-penicillamine
- (2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid
- S-Methylpenicillamine
- Valine,3-(methylthio)-, D- (8CI)
- (2S)-2-amino-3-methyl-3-(methylsulfanyl)butanoic acid
- SCHEMBL7418366
- CHEMBL3544554
- DTXSID50184026
- XSMLYGQTOGLZDA-BYPYZUCNSA-N
- D-Valine, 3-(methylthio)-
- 29913-84-6
- J-017687
- DB-231774
- 3-(Methylthio)-D-valine; S-Methylpenicillamine;
- (S)-2-Amino-3-methyl-3-(methylthio)butanoic acid
-
- インチ: InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
- InChIKey: XSMLYGQTOGLZDA-UHFFFAOYSA-N
- SMILES: CSC(C)(C)C(C(O)=O)N
計算された属性
- 精确分子量: 163.06679
- 同位素质量: 163.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.1
- トポロジー分子極性表面積: 88.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 278.5±35.0 °C at 760 mmHg
- フラッシュポイント: 122.3±25.9 °C
- PSA: 63.32
- じょうきあつ: 0.0±1.2 mmHg at 25°C
S-Methyl-D-penicillamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
S-Methyl-D-penicillamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M326675-100mg |
S-Methyl-D-penicillamine |
29913-84-6 | 100mg |
$ 184.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483863-500 mg |
S-Methyl-D-penicillamine, |
29913-84-6 | 500MG |
¥2,294.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483863-500mg |
S-Methyl-D-penicillamine, |
29913-84-6 | 500mg |
¥2294.00 | 2023-09-05 | ||
1PlusChem | 1P00C3HZ-25mg |
S-Methyl-D-penicillaMine |
29913-84-6 | ≥95% | 25mg |
$81.00 | 2024-05-06 | |
1PlusChem | 1P00C3HZ-50mg |
S-Methyl-D-penicillaMine |
29913-84-6 | ≥95% | 50mg |
$121.00 | 2024-05-06 | |
TRC | M326675-1g |
S-Methyl-D-penicillamine |
29913-84-6 | 1g |
$ 1455.00 | 2023-09-07 |
S-Methyl-D-penicillamine 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
S-Methyl-D-penicillamineに関する追加情報
Recent Advances in the Study of S-Methyl-D-penicillamine (CAS: 29913-84-6)
S-Methyl-D-penicillamine (CAS: 29913-84-6) is a derivative of penicillamine, a well-known chelating agent and therapeutic compound used in the treatment of Wilson's disease and rheumatoid arthritis. Recent studies have explored its potential applications in various biomedical fields, including its role as an antioxidant, metal chelator, and modulator of enzymatic activity. This research brief synthesizes the latest findings on S-Methyl-D-penicillamine, focusing on its chemical properties, biological activities, and therapeutic potential.
One of the key areas of interest in recent research is the compound's ability to modulate oxidative stress. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that S-Methyl-D-penicillamine exhibits significant antioxidant properties, effectively scavenging reactive oxygen species (ROS) in vitro. The study highlighted its potential as a therapeutic agent for diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases. The researchers utilized advanced spectroscopic techniques to elucidate the mechanism of action, revealing that the compound's thiol group plays a critical role in its antioxidant activity.
Another significant development is the exploration of S-Methyl-D-penicillamine's chelating properties. A recent paper in Bioinorganic Chemistry and Applications investigated its efficacy in binding heavy metals, particularly copper and mercury. The study found that S-Methyl-D-penicillamine forms stable complexes with these metals, suggesting its utility in detoxification therapies. The researchers also compared its chelating efficiency with other penicillamine derivatives, noting that the methyl substitution enhances its stability and bioavailability.
In addition to its antioxidant and chelating properties, S-Methyl-D-penicillamine has been studied for its potential role in modulating enzymatic activity. A 2024 study in Biochemical Pharmacology explored its effects on matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and inflammatory diseases. The findings indicated that S-Methyl-D-penicillamine can inhibit specific MMPs, offering a novel approach to treating conditions like arthritis and fibrosis. The study employed molecular docking simulations and enzyme kinetics assays to validate these effects.
Despite these promising findings, challenges remain in the clinical translation of S-Methyl-D-penicillamine. Pharmacokinetic studies, as reported in a 2023 review in Drug Metabolism Reviews, indicate that the compound's oral bioavailability is limited, necessitating the development of improved formulations or delivery systems. Additionally, further in vivo studies are required to assess its safety and efficacy in animal models before progressing to human trials.
In conclusion, recent research on S-Methyl-D-penicillamine (CAS: 29913-84-6) underscores its multifaceted potential in biomedicine. Its antioxidant, chelating, and enzyme-modulating properties make it a promising candidate for therapeutic development. However, addressing its pharmacokinetic limitations and conducting comprehensive preclinical studies will be crucial for advancing its clinical applications. Future research should focus on optimizing its formulation and exploring its synergistic effects with other therapeutic agents.
29913-84-6 (S-Methyl-D-penicillamine) Related Products
- 443-80-1(2-amino-3-(methylsulfanyl)butanoic acid)
- 21160-87-2(L-Glutamic acid-)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)




